molecular formula C7H15N3S B13887661 N-(1-hexahydroazepinyl)-thiourea

N-(1-hexahydroazepinyl)-thiourea

Katalognummer: B13887661
Molekulargewicht: 173.28 g/mol
InChI-Schlüssel: WNLZWHVPVKAVIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Azepan-1-ylthiourea is an organosulfur compound with the molecular formula C7H15N3S. It belongs to the class of thiourea derivatives, which are known for their diverse biological and chemical applications. Thiourea derivatives have garnered significant attention due to their versatility in organic synthesis and their potential therapeutic properties .

Vorbereitungsmethoden

The synthesis of azepan-1-ylthiourea typically involves the reaction of azepane (hexahydroazepine) with thiourea. One common method is the direct reaction of azepane with thiourea in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for thiourea derivatives often involve the use of acyl isothiocyanates, which react with various amines to form the corresponding thiourea compounds. This method is advantageous due to its simplicity and high yield .

Analyse Chemischer Reaktionen

Azepan-1-ylthiourea undergoes various chemical reactions, including:

    Oxidation: Thiourea derivatives can be oxidized to form sulfinyl and sulfonyl compounds.

    Reduction: Reduction reactions can convert thiourea derivatives into corresponding amines.

    Substitution: Azepan-1-ylthiourea can undergo nucleophilic substitution reactions, where the thiourea moiety is replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of azepan-1-ylthiourea can yield sulfinyl or sulfonyl derivatives, while reduction can produce the corresponding amine .

Eigenschaften

Molekularformel

C7H15N3S

Molekulargewicht

173.28 g/mol

IUPAC-Name

azepan-1-ylthiourea

InChI

InChI=1S/C7H15N3S/c8-7(11)9-10-5-3-1-2-4-6-10/h1-6H2,(H3,8,9,11)

InChI-Schlüssel

WNLZWHVPVKAVIA-UHFFFAOYSA-N

Kanonische SMILES

C1CCCN(CC1)NC(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.